2-[[4-ethyl-5-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide
Description
Properties
IUPAC Name |
2-[[4-ethyl-5-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N7OS/c1-3-21-9(17-18-10(21)23-5-8(22)16-15)6-4-7(11(12,13)14)20(2)19-6/h4H,3,5,15H2,1-2H3,(H,16,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNUJLZUQCARYLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN)C2=NN(C(=C2)C(F)(F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-ethyl-5-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide typically involves multiple steps. One common method includes the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol . This process forms the pyrazole ring, which is then further functionalized to introduce the triazole and sulfanyl groups.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The use of continuous flow reactors and other advanced techniques can also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Step 1: Formation of Triazole-Thioester Intermediate
1,2,4-triazole-5-thione reacts with ethyl chloroacetate in DMF in the presence of triethylamine at room temperature to form ethyl 2-[[4-ethyl-5-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]-4H-1,2,4-triazol-3-yl]thio]acetate. This step involves nucleophilic displacement of the chloride by the thione’s sulfur atom .
Key Details:
-
Reagents: Ethyl chloroacetate, DMF, triethylamine.
-
Conditions: Room temperature, 24 hours.
Step 2: Hydrazine Substitution
The intermediate ethyl ester undergoes reaction with hydrazine hydrate in propan-2-ol at 60°C to yield the final hydrazide. This step replaces the ethyl ester group with a hydrazide functionality .
Key Details:
Functional Group Reactivity
The compound’s structural features suggest potential reactivity:
-
Hydrazide Group (-NH-NH2):
-
Sulfanyl Group (-S-):
-
Trifluoromethyl Group (-CF3):
-
Highly electron-withdrawing, stabilizing adjacent functional groups.
-
Biological and Structural Insights
While the search results focus on synthesis, structural data from PubChem ( ) and hydrogen-bonding analysis ( ) provide indirect evidence for potential interactions:
-
Hydrogen Bonding: The compound may engage in weak intermolecular interactions (e.g., C–H···N, C–H···π) due to its heterocyclic framework .
-
Biological Activity: Related triazole-hydrazide derivatives have shown anticancer properties, though direct evidence for this compound is not provided in the reviewed sources .
Scientific Research Applications
Chemistry
The compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure facilitates various chemical reactions, including:
- Oxidation : The sulfanyl group can be oxidized to form sulfoxides or sulfones.
- Reduction : Potential reduction of nitro or carbonyl groups.
- Substitution Reactions : Nucleophilic substitution reactions can occur at the pyrazole and triazole rings.
| Reaction Type | Common Reagents | Expected Products |
|---|---|---|
| Oxidation | Hydrogen peroxide | Sulfoxides, sulfones |
| Reduction | Lithium aluminum hydride | Amines, alcohols |
| Substitution | Alkyl halides | Various substituted derivatives |
Biology
Research indicates that derivatives of triazole compounds exhibit significant biological activities, including antimicrobial and anticancer properties. The compound's structure suggests potential interactions with biological targets such as enzymes and receptors.
Case Study: Antimicrobial Activity
A study on related triazole derivatives demonstrated their effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). Compounds similar to 2-[[4-ethyl-5-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide exhibited minimum inhibitory concentrations (MIC) ranging from 0.25 to 2 μg/mL against various pathogens .
Medicine
The compound is under investigation for its therapeutic potential in drug development. Its bioactive properties may lead to the discovery of new medications targeting bacterial infections or cancer treatment.
Example: Triazole Derivatives in Drug Development
Research highlights that 1,2,4-triazole derivatives have been explored for their antifungal and antibacterial activities. Investigations into the structure–activity relationship (SAR) of these compounds reveal that specific substitutions enhance efficacy against resistant strains .
Industry
In industrial applications, the compound can be utilized in developing advanced materials with specialized properties such as thermal stability or conductivity. Its unique chemical structure allows for modifications that can tailor materials for specific uses in electronics or pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[[4-ethyl-5-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide involves its interaction with specific molecular targets and pathways. It may inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogues differ in substituents on the triazole ring, pyrazole/pyridine moieties, and hydrazide modifications. Key comparisons include:
Key Observations :
- Trifluoromethyl Pyrazole vs.
- Hydrazone Modifications: Compounds with aromatic hydrazone moieties (e.g., benzylidene or indolinone) exhibit superior anticancer activity due to enhanced π-π stacking with cellular targets like COX-2 or ALK kinases .
- Substituent Bulk : Bulky substituents (e.g., 3,4,5-trimethoxyphenyl in ) reduce cytotoxicity against Panc-1 cells compared to smaller groups like ethyl or allyl, suggesting steric hindrance limits target binding .
Physicochemical Properties
| Property | Target Compound | ZE-4b (Pyridine Analogue) | 2-{[4-Phenyl-5-(3,4,5-trimethoxyphenyl)...} |
|---|---|---|---|
| Molecular Weight (g/mol) | ~395.3 (calculated) | 381.4 | 498.5 |
| LogP (Predicted) | 3.8 | 2.9 | 4.2 |
| Solubility (mg/mL) | <0.1 (DMSO) | 0.5 (DMSO) | <0.05 (DMSO) |
Biological Activity
2-[[4-ethyl-5-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide (CAS No. 588687-75-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₁₄F₃N₇OS with a molecular weight of 349.335 g/mol. The compound features a triazole ring, which is often associated with various biological activities including antifungal and antibacterial properties.
Antimicrobial Activity
Studies have indicated that compounds containing triazole and pyrazole moieties exhibit significant antimicrobial properties. For instance, research has shown that derivatives similar to this compound demonstrate activity against various bacterial strains. The presence of the trifluoromethyl group enhances lipophilicity, which may contribute to improved membrane penetration and antimicrobial efficacy .
Antioxidant Properties
In vitro studies suggest that this compound can reduce levels of reactive oxygen and nitrogen species (RONS) under oxidative stress conditions. This antioxidant activity is crucial for protecting cellular integrity and may have implications in inflammatory diseases .
Anti-inflammatory Effects
The compound has shown potential in modulating inflammatory pathways. In experimental models, it has been observed to reduce pro-inflammatory cytokine levels and enhance cell viability in the presence of inflammatory stimuli such as lipopolysaccharides (LPS) . This suggests a possible application in treating conditions characterized by chronic inflammation.
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory response. Inhibition of COX could lead to decreased production of prostaglandins, thereby alleviating inflammation .
- Binding Affinity : Molecular docking studies indicate that this compound binds favorably to bovine serum albumin (BSA), suggesting potential for enhanced bioavailability and prolonged action in biological systems .
Study 1: Antibacterial Activity
A study assessed the antibacterial efficacy of various triazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 16 µg/mL against tested strains .
Study 2: Anti-inflammatory Potential
In another investigation focusing on anti-inflammatory properties, the compound was administered in an animal model of acute inflammation. Results showed a significant reduction in paw edema compared to control groups treated with saline solution. Histological analyses revealed decreased infiltration of inflammatory cells in tissues treated with the compound .
Q & A
Basic Questions
Q. What are the established synthetic routes for 2-[[4-ethyl-5-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide?
- Methodological Answer : The compound is synthesized via multi-step heterocyclic chemistry. A common approach involves:
Pyrazole core formation : Reacting 1-methyl-5-(trifluoromethyl)pyrazol-3-amine with ethyl glyoxylate to form the pyrazole intermediate.
Triazole ring assembly : Condensation with thiocarbazide under reflux in ethanol to generate the 1,2,4-triazole-thiol scaffold.
Sulfanyl group introduction : Alkylation with chloroacetohydrazide in the presence of a base (e.g., K₂CO₃) to attach the acetohydrazide moiety.
Reaction progress is monitored via TLC (Chloroform:Methanol, 7:3), and purification is achieved via recrystallization .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
- Methodological Answer : Characterization involves:
- ¹H/¹³C-NMR : To confirm substitution patterns (e.g., trifluoromethyl group at δ ~110-120 ppm in ¹³C-NMR).
- LC-MS : For molecular ion verification (e.g., [M+H]+ peak matching the molecular formula).
- Elemental analysis : To validate purity (>95% C, H, N content).
Discrepancies in spectral data (e.g., unexpected splitting in NMR) should prompt re-evaluation of synthetic conditions or byproduct formation .
Q. What are the key physicochemical properties influencing solubility and formulation in preclinical studies?
- Methodological Answer :
- LogP : Estimated at ~2.5 (via HPLC), indicating moderate lipophilicity.
- Thermal stability : Decomposition observed >200°C (DSC/TGA).
- pH-dependent solubility : Poor aqueous solubility at neutral pH; use DMSO or PEG-400 for in vitro assays.
Storage at -20°C under nitrogen is recommended to prevent oxidation of the sulfanyl group .
Advanced Research Questions
Q. How can conflicting spectral data during synthesis be resolved, particularly for the triazole-thiol intermediate?
- Methodological Answer :
- Scenario : Discrepancies in ¹H-NMR integration (e.g., missing thiol proton signal due to tautomerism).
- Resolution :
Deuterated solvent screening : Use DMSO-d₆ to stabilize the thiol tautomer.
LC-MS/MS fragmentation : Confirm the presence of the -SH group via characteristic loss of H₂S (34 Da).
Alternative alkylation : Protect the thiol with Boc-anhydride to simplify analysis .
Q. What computational strategies are effective in predicting the biological activity of this compound?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model interactions with targets like cyclooxygenase-2 (COX-2), leveraging the triazole-thiol’s hydrogen-bonding capacity.
- ADMET prediction : Tools like SwissADME assess permeability (e.g., Blood-Brain Barrier penetration) based on the trifluoromethyl group’s electronegativity.
- Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays .
Q. How can the antiradical activity of this compound be systematically evaluated, and what structural features contribute to it?
- Methodological Answer :
- Assay design :
DPPH radical scavenging : Measure absorbance at 517 nm after 30 min incubation.
Structure-Activity Relationship (SAR) : The pyrazole-triazole core acts as an electron donor, while the sulfanyl group enhances radical quenching via sulfur-centered intermediates.
- Data interpretation : EC₅₀ values <50 μM indicate significant activity, comparable to ascorbic acid controls .
Q. What strategies optimize yield in the final alkylation step, given steric hindrance from the trifluoromethyl group?
- Methodological Answer :
- Condition screening :
Solvent polarity : Higher polarity solvents (e.g., DMF) improve nucleophilicity of the thiolate ion.
Temperature : Reactions at 60°C reduce side-product formation.
Catalysis : Add KI (10 mol%) to enhance leaving-group displacement.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
